Methyl 2-amino-3,6-dimethoxybenzoate
Description
Methyl 2-amino-3,6-dimethoxybenzoate is a benzoate ester derivative characterized by an amino group at the 2-position and methoxy groups at the 3- and 6-positions of the aromatic ring. This compound is structurally distinguished by its electron-rich aromatic system, which arises from the electron-donating methoxy and amino substituents. Such a configuration enhances its utility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The amino group facilitates nucleophilic reactions, while the methoxy groups influence solubility and stability, making it a versatile building block for complex molecules .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-amino-3,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-6-4-5-7(14-2)9(11)8(6)10(12)15-3/h4-5H,11H2,1-3H3 |
InChI Key |
OTHQPKHYNGELRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,6-dimethoxybenzoate with ammonia or an amine under suitable conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .
Scientific Research Applications
Methyl 2-amino-3,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-amino-3,6-dimethoxybenzoate and analogous benzoate derivatives:
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy and amino groups in this compound donate electron density to the aromatic ring, increasing its nucleophilicity and suitability for electrophilic substitution reactions. In contrast, bromine (in Methyl 6-amino-2-bromo-3-methoxybenzoate) is electron-withdrawing, favoring nucleophilic aromatic substitution .
- Directing Group Functionality: The amino group in the target compound can act as a directing group for metal-catalyzed C–H activation, akin to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, coordination modes differ due to steric and electronic variations .
Research Findings and Contrasts
- Heterocycle Formation: this compound’s amino group facilitates cyclization reactions under acidic conditions (e.g., PPA-mediated), similar to methyl 3-arylamino-2-benzoylaminobut-2-enoate in . However, methoxy groups at the 3- and 6-positions may sterically hinder certain cyclization pathways compared to simpler methyl-substituted analogs .
- Herbicidal Activity : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester), the target compound lacks a triazine or sulfonyl group, limiting direct enzyme inhibition. Instead, its utility lies in precursor roles for bioactive molecule synthesis .
Biological Activity
Methyl 2-amino-3,6-dimethoxybenzoate is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an amino group and two methoxy groups attached to a benzoate backbone, which are critical for its biological activity. The compound is synthesized through various chemical methods, typically involving the nitration of methyl 3,6-dimethoxybenzoate followed by reduction to introduce the amino group.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the amino group and methoxy substituents is believed to enhance its interaction with microbial cell membranes.
- Anticancer Potential : Investigations into its anticancer properties have shown promising results. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxic effects on specific tumor cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The amino and methoxy groups are likely to facilitate binding to specific enzymes or receptors, modulating their activity.
- Cell Cycle Disruption : Studies suggest that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.8 |
| MCF-7 | 12.4 |
| A549 | 18.0 |
These findings suggest that the compound is particularly effective against breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Antimicrobial Activity
Research on antimicrobial properties revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound exhibits moderate antimicrobial activity against common pathogens.
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that this compound could be effective against Staphylococcus aureus infections in vitro. Further studies are required to assess its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
